Olivin

描述

Structure

2D Structure

3D Structure

属性

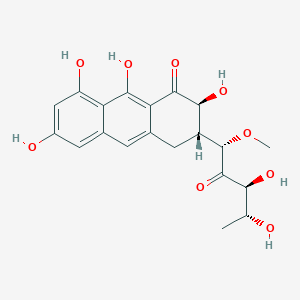

分子式 |

C20H22O9 |

|---|---|

分子量 |

406.4 g/mol |

IUPAC 名称 |

(2S,3R)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2,6,8,9-tetrahydroxy-3,4-dihydro-2H-anthracen-1-one |

InChI |

InChI=1S/C20H22O9/c1-7(21)15(24)19(28)20(29-2)11-5-9-3-8-4-10(22)6-12(23)13(8)17(26)14(9)18(27)16(11)25/h3-4,6-7,11,15-16,20-26H,5H2,1-2H3/t7-,11-,15+,16+,20+/m1/s1 |

InChI 键 |

PIHTXGRVQBTVRE-KFYAXVMHSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)[C@H]([C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)[C@H]1O)O)O)O)OC)O)O |

规范 SMILES |

CC(C(C(=O)C(C1CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1O)O)O)O)OC)O)O |

同义词 |

olivin |

产品来源 |

United States |

Petrogenesis and Geodynamic Roles of Olivine in Terrestrial Systems

Olivine (B12688019) as a Primary Phase in Mantle Peridotites and Xenoliths

Magnesium-rich olivine is a primary mineral in ultramafic rocks, such as peridotites, which constitute the majority of the Earth's upper mantle. Peridotites are defined by an olivine content exceeding 40%, with dunite being an extreme example containing over 90% olivine. Mantle xenoliths, fragments of the Earth's mantle brought to the surface by volcanic eruptions, often contain olivine with specific geochemical signatures, such as low CaO, undetectable Al₂O₃, and high Mg# values (Mg/(Mg+Fe) ratios typically ranging from 0.90 to 0.91). The presence of such olivine indicates its origin from mantle depths. wikipedia.orgalexstrekeisen.itmdpi.comarizona.edu

Mantle Flow Dynamics and Olivine Preferred Orientation

The deformation of olivine in the Earth's mantle plays a crucial role in mantle flow dynamics and contributes significantly to seismic anisotropy. Under high-temperature and high-pressure conditions, olivine crystals develop a lattice preferred orientation (LPO), where their crystallographic axes align in response to stress. This preferred orientation influences the propagation of seismic waves, providing insights into the direction of mantle flow. The specific mechanisms of olivine LPO development are complex, involving dislocation creep and other deformation processes that accommodate strain in the ductile mantle.

Melt-Rock Interaction Processes and Olivine Crystallization

Melt-rock interaction processes in the mantle involve the reaction between ascending melts and pre-existing mantle peridotites. These interactions can lead to the dissolution of pyroxenes and the precipitation of olivine, a process critical for the formation of "replacive dunites" and the localization of melt into channels within the upper mantle. This reaction increases the melt fraction and the porosity of the solid matrix, facilitating further melt migration. Experimental studies demonstrate that the exothermic effect of olivine crystallization can nearly balance the endothermic effect of pyroxene (B1172478) dissolution during these interactions. geoscienceworld.org

Furthermore, the interaction of hydrated (serpentinized) peridotite with basaltic melts at shallow crustal depths can lead to the formation of forsterite-rich olivine (Fo₉₀₋₉₄) coexisting with silica-rich liquids. This process is associated with the incongruent melting of harzburgite, where olivine forms at the expense of orthopyroxene. frontiersin.orgresearchgate.net

Olivine Crystallization in Mafic and Ultramafic Magmatic Systems

Olivine is typically the first mineral to crystallize from mafic and ultramafic magmas, usually at temperatures between 1200° and 1300°C, according to Bowen's reaction series. This crystallization occurs from magmas rich in magnesium and low in silica (B1680970), leading to the formation of mafic rocks like gabbro and basalt, and ultramafic rocks such as peridotites and dunites. wikipedia.orgopentextbc.caopengeology.orglibretexts.orglibretexts.org

Magma Chamber Processes and Olivine Accumulation

In magma chambers, particularly those containing low-viscosity mafic magmas, early-forming olivine crystals can settle towards the bottom due to their higher density compared to the liquid. This process, known as fractional crystallization, leads to the accumulation of olivine, forming olivine-rich layers called cumulates. This settling removes iron- and magnesium-rich components from the melt, causing the remaining magma in the upper parts of the chamber to become more felsic. In some cases, if the lower part of the magma chamber is hotter, these settled olivine crystals might remelt, making the magma at the bottom even more mafic. opentextbc.calibretexts.orglibretexts.orgalexstrekeisen.itsaskoer.cahawaii.edu

An example of olivine accumulation and fractional crystallization can be observed in layered intrusions like the Muskox intrusion, where thick sequences of dunite layers exhibit rhythmic variations in Fo and Ni content due to olivine settling. hawaii.edu

Olivine Zoning Patterns and Petrogenetic Interpretations

Olivine crystals often exhibit compositional zoning, which provides valuable insights into the magmatic processes and conditions during their growth. Zoning refers to variations in chemical composition from the core to the rim of a crystal, reflecting changes in the surrounding melt or crystallization conditions. usra.edualexstrekeisen.it

Common types of olivine zoning include:

Normal Zoning: Characterized by a decrease in forsterite content (increase in iron) from the core to the rim, indicating progressive crystallization from a cooling magma that is continuously evolving in composition. This is a common feature in many olivine crystals. alexstrekeisen.itresearchgate.net

Reverse Zoning: Shows an increase in forsterite content (decrease in iron) from the core to the rim. This pattern often suggests replenishment of the magma chamber with a more primitive (less evolved, hotter, more Mg-rich) melt, or magma mixing events. alexstrekeisen.itresearchgate.netoup.commdpi.comikcabstracts.comresearchgate.net

Oscillatory Zoning: Displays cyclical variations in composition, appearing as concentric rings. While the exact mechanisms can be complex, oscillatory zoning in olivine, particularly for elements like phosphorus, can reflect fluctuations in crystal growth rates, potentially due to internal factors or external forcings such as magma mixing or eruption events. Delicate oscillatory zoning in olivine has been observed, despite the high diffusion rates of major elements like Fe and Mg, suggesting rapid growth phases. usra.edualexstrekeisen.itgeoscienceworld.orgresearchgate.netgeoscienceworld.orgresearchgate.netresearchgate.netcaltech.edu

Phosphorus Zoning: Phosphorus (P) zoning in olivine is particularly informative as P is relatively immobile within the olivine structure, preserving a record of magmatic processes. P-rich zones, often with skeletal or hopper shapes, can indicate rapid growth rates or undercooling of the magma. usra.eduresearchgate.netresearchgate.net

Metamorphic Olivine Formation and Stability Fields

Olivine can also form as a primary mineral in certain metamorphic rocks, particularly in medium to high-grade assemblages of metamorphosed ultramafic rocks. wikipedia.orgalexstrekeisen.itgeologinenseura.fi

A significant process for metamorphic olivine formation is serpentinization , a low-temperature metamorphic process involving the hydration and transformation of ferromagnesian minerals like olivine and pyroxene into serpentine (B99607) group minerals, brucite, and magnetite. This process is exothermic and can occur over a wide range of temperatures, from 20°C to over 400°C, and even deeper within the Earth in subduction zones. wikipedia.orgnih.govpnas.orgalexstrekeisen.itcolumbia.edu

Metamorphic olivine, particularly forsterite-rich varieties, forms through dehydration reactions of serpentine minerals. Key reactions include:

Chrysotile = Antigorite + Forsterite + Vapour geologinenseura.fi

Antigorite + Brucite = Olivine + Vapour geologinenseura.figeochemicalperspectivesletters.orggeochemicalperspectivesletters.org

These reactions typically occur at temperatures around 400°C (for brucite breakdown) and 650°C (for antigorite breakdown). Metamorphic olivine formed through these processes is often anomalously rich in forsterite (Fo > 95 mol.%), and can be enriched in boron compared to primary mantle olivine. geologinenseura.figeochemicalperspectivesletters.org

Olivine is stable in prograde metamorphic assemblages after these dehydration reactions. Its stability field is influenced by pressure, temperature, and silica activity. Mg-rich olivine is not stable with silica minerals like quartz, as they react to form orthopyroxene (e.g., Mg₂SiO₄ + SiO₂ → Mg₂Si₂O₆). wikipedia.orgalexstrekeisen.itumn.edu

The incorporation and retention of hydrogen in metamorphic olivine during subduction zone dehydration reactions are important for understanding the deep water cycle. Metamorphic olivines can contain significant amounts of water (100-140 ppm H₂O) associated with silicon vacancies, potentially contributing to water transfer into the deep mantle. geoscienceworld.org

Advanced Crystallographic and Mineral Physics Investigations of Olivine

Lattice Parameter Variations and Crystal Structure Refinement in Olivine (B12688019) Solid Solutions

The crystal structure of olivine is based on a distorted hexagonal close-packed oxygen sublattice, with its orthorhombic lattice parameters approximately a = 4.76 Å, b = 10.21 Å, and c = 5.98 Å. americanelements.comamericanelements.com In the forsterite-fayalite solid solution series, the substitution of magnesium (Mg²⁺) by iron (Fe²⁺) leads to systematic variations in these lattice parameters. As Fe²⁺ ions are slightly larger than Mg²⁺ ions (0.074 nm vs. 0.066 nm), increasing fayalite content (Fe₂SiO₄) generally results in an expansion of the unit cell dimensions. aflow.org

Crystal structure refinement studies, often utilizing techniques like X-ray diffraction, provide detailed insights into how these substitutions affect bond lengths and angles within the olivine structure. For instance, the M1 and M2 octahedral sites, which accommodate Mg²⁺ and Fe²⁺, exhibit different degrees of distortion. mdpi.com Refinements reveal the precise atomic positions and site occupancies, which are crucial for understanding the thermodynamic properties and stability of olivine solid solutions under various geological conditions.

Dislocation Structures and Deformation Mechanisms in Olivine Crystals

Plastic deformation in olivine, a critical process in mantle dynamics, is primarily accommodated by dislocation creep. americanelements.com This mechanism involves the movement and multiplication of dislocations within the crystal lattice. The presence of water significantly influences the parameters of dislocation creep, as it can hydrolyze internal bonds, facilitating easier dislocation glide and enhancing point defect migration, which, in turn, promotes dislocation climb. americanelements.com

Observed dislocation structures in deformed olivine crystals include kink banding and the formation of subgrain walls. Kink banding results from subgrain rotation, where dislocations migrate to subgrain boundaries, increasing the misorientation angle between subgrains. americanelements.com Dislocation density increases steeply with initial strain, then flattens out. americanelements.com

The dominant slip systems in olivine vary with temperature, pressure, and strain rate. Early observations by Raleigh (1965) identified {110} americanelements.com as a dominant slip system. americanelements.com Subsequent experiments showed that at low temperatures, (100) americanelements.com dominates, while at increasing temperatures, {110} americanelements.com becomes superior, and at high temperatures, (010) wikipedia.org becomes the active slip system. americanelements.com Other important slip systems inferred from studies include {001} wikipedia.org, {100} americanelements.com, and {010} wikipedia.org. nih.gov The addition of water can also alter the dominant slip directions, selectively enhancing slip along the americanelements.com direction relative to wikipedia.org. americanelements.com

High-Pressure and High-Temperature Deformation Experiments on Olivine

Experimental deformation studies on olivine single crystals and aggregates at high pressures and temperatures are fundamental to understanding mantle rheology. Using apparatuses like the Paterson deformation apparatus, researchers have conducted experiments at confining pressures up to 5 kbar and temperatures ranging from 0-1200°C. americanelements.com These experiments have revealed that the active slip system in olivine changes as a function of temperature and strain rate. americanelements.com

For instance, at temperatures above 1200°C, active dislocations have been observed on (001) wikipedia.org and (010) wikipedia.org. americanelements.com Triaxial deformation experiments on oriented single crystals have highlighted the importance of the {110} americanelements.com slip system under certain conditions. americanelements.com These experiments have also provided the first creep laws derived from studies on wet and dry dunites and lherzolites, demonstrating the significant impact of water content on olivine's plastic deformation. americanelements.com

Theoretical and Computational Modeling of Olivine Rheology

Theoretical and computational modeling, particularly through Dislocation Dynamics (DD) simulations, has become an indispensable tool for understanding the plastic deformation of olivine. These 3D DD simulations, adapted for the orthorhombic symmetry of olivine, model dislocation interactions and dynamics at the mesoscale. americanelements.comnih.govnih.govchemrxiv.org

Key aspects incorporated into these models include dislocation core effects and mobilities, which are fitted based on experimental results from single crystals. americanelements.comnih.govnih.govchemrxiv.org Simulations emphasize the stress dependencies of the mobilities of wikipedia.org and americanelements.com dislocations. americanelements.comnih.govnih.govchemrxiv.org Insights from DD simulations indicate that no junction formation results from the interaction between wikipedia.org and americanelements.com dislocations, and that collinear interaction is the primary mechanism for forest hardening, although its efficiency is reduced by lattice friction on screw dislocations. nih.govnih.gov Furthermore, 2.5-dimensional DD simulations coupling climb with glide dislocation motion have shown that including the climb mechanism is fundamental to achieving steady-state creep conditions in olivine, particularly at high temperatures (1400-1700 K) and applied stresses (10-100 MPa). americanelements.com

Phase Transformations and Polymorphism in Olivine at Mantle Depths

As olivine descends into the Earth's mantle, it undergoes polymorphic transformations to higher-pressure phases: wadsleyite (β-phase) and ringwoodite (γ-phase). americanelements.comnih.govtandfonline.comecogestaobrasil.netmindat.org These transformations occur within the mantle transition zone, with the olivine-wadsleyite transition typically associated with the 410 km seismic discontinuity, and the wadsleyite-ringwoodite transition with the 520 km discontinuity. mindat.org These phase changes are crucial for understanding mantle dynamics, as they can induce weakening, strain localization, and even trigger deep-focus earthquakes.

Olivine-Wadsleyite Transition Kinetics

The kinetics of the olivine-wadsleyite transformation are vital for predicting the behavior of subducting oceanic plates. This transition can be kinetically inhibited in cold subducting slabs due to low temperatures, allowing metastable olivine to persist beyond its equilibrium boundary. nih.gov

Olivine-Ringwoodite Transition Pathways

The transformation of olivine to ringwoodite involves reconstructive processes that break chemical bonds in olivine and rearrange cations and anion sublattices in ringwoodite. Several pathways have been identified for this transition:

Martensitic Transformation: This diffusionless process involves a rapid, coherent transformation, where ringwoodite lamellae form parallel to specific crystallographic planes of olivine, such as (100) or {101}. This mechanism is particularly relevant in shocked meteorites and could operate in subducting lithospheric slabs.

Intracrystalline Nucleation and Growth: This mechanism involves the coherent nucleation of ringwoodite on stacking faults within the olivine crystal. nih.gov Experiments at pressures between 18 and 20 GPa and temperatures of 900–1400°C have shown abundant stacking faults parallel to the (100) plane of olivine, which can serve as nucleation sites.

Diffusion-Controlled Growth along Shear-Induced Planar Defects: In some cases, the formation of ringwoodite lamellae is related to diffusion-controlled growth along shear-induced planar defects in olivine.

Dissolution-Reprecipitation Process: In the presence of aqueous fluid, the transformation of olivine to hydrous ringwoodite can be prompted by a dissolution-reprecipitation process. This involves the dissolution of olivine and subsequent crystallization of hydrous ringwoodite from the fluid.

The specific pathway can depend on factors such as pressure, temperature, shear stress, and the presence of fluids.

Defect Chemistry and Point Defects in Olivine Crystals

The presence of defects in the crystal structure of olivine is fundamental to determining its properties. These imperfections range from point defects (zero-dimensional) to line, planar, and three-dimensional inclusions. copernicus.org Point defects, which can be treated as chemical entities, arise either from charge imbalances due to impurities or from thermal energy displacing atoms from their normal lattice positions. capes.gov.br The main parameters influencing the defect structure of olivine minerals include temperature, Fe/Mg ratio, oxygen fugacity, and pressure. mdpi.com

Types of Point Defects: Point defects in olivine can be subcategorized into several types, including vacancies, interstitials, and impurities. mdpi.com For instance, in forsterite (Mg₂SiO₄), iron acts as an atomic impurity, and its two oxidation states (Fe²⁺ and Fe³⁺) must be considered, leading to additional point defects such as Fe×Me, Fe•Me, Fe′Si, Fe••i, and Fe•••i. copernicus.org Ferrous iron (Fe²⁺) is preferentially incorporated into M₁ vacancies, while ferric iron (Fe³⁺) tends to occupy M₂ vacancies. copernicus.org The formation of Fe³⁺ is often associated with the creation of vacancies on octahedral sites to maintain electroneutrality within the crystal lattice. mdpi.com

Influence on Diffusion and Transport Properties: Point defects drastically affect physical properties such as color, thermal, electrical, and ionic conductivities. mdpi.com Diffusion in olivine primarily occurs through two mechanisms: the vacancy mechanism and the interstitial mechanism. geoscienceworld.org

Vacancy Mechanism: This is considered the most important mechanism for diffusion in olivine. geoscienceworld.org Cation vacancies (vacant M-sites) are relatively common defects in natural olivine, typically at concentrations of tens of atomic parts per million. geoscienceworld.org These vacancies can form when a Mg²⁺ or Fe²⁺ ion moves from an M-site into an interstitial position (forming a Frenkel defect) or in association with two Fe³⁺ ions formed by the oxidation of two Fe²⁺ on the M-sites. geoscienceworld.org Fe-Mg interdiffusion in olivine, for example, occurs via a vacancy mechanism, where cation positions exchange with a nearby vacancy. mdpi.com This diffusion is a function of temperature, pressure, and oxygen fugacity. mdpi.com

Interstitial Mechanism: This mechanism is typically associated with small ions like H⁺ and Li⁺, which can occupy interstitial sites and move between them with minimal impedance due to the sparse occupation of these sites. geoscienceworld.org Oxygen and silicon are also more likely to diffuse via interstitial mechanisms. oup.com The presence of even small amounts of hydrogen in olivine can significantly modify its viscosity and electrical conductivity, impacting the properties of the entire upper mantle. geoscienceworld.org

Quantitative Models and Experimental Techniques: Quantitative point defect models have been developed to predict the behavior of point defects and their influence on transport properties in olivine, including the role of trace elements and the transition between wet and dry conditions. oup.comresearchgate.netoup.com These models allow for the calculation of equilibrium concentrations of point defects as functions of temperature, oxygen fugacity (fO₂), and Fe content. oup.comoup.com Experimental techniques such as powder and single-crystal diffraction (including synchrotron and neutron diffraction), spectroscopy (e.g., Fourier transform infrared (FTIR) spectroscopy), and microscopy experiments (e.g., X-ray topography, transmission electron microscopy (TEM), scanning transmission electron microscopy (STEM-EELS)) are employed to investigate cation sublattice disorder and the presence of various defects in olivine. mdpi.commdpi.comgeoscienceworld.orgiucr.orgcapes.gov.br

Anisotropy of Physical Properties in Olivine Single Crystals

The inherent crystal structure of olivine results in significant anisotropy (direction-dependent variation) in its physical properties, which is crucial for understanding its behavior in geological environments, particularly within the Earth's mantle. psu.eduens-lyon.fr

Electrical Conductivity Anisotropy: The electrical conductivity (σ) of olivine single crystals is highly anisotropic and sensitive to factors such as temperature, oxygen fugacity, water content, and iron content. mdpi.com Experimental studies on hydrated olivine single crystals have shown that electrical conductivity varies significantly along different crystallographic directions ( capes.gov.br, frontiersin.org, and mdpi.com). mdpi.comcopernicus.orgresearchgate.net

At 1200°C and an oxygen fugacity (fO₂) of 10⁻¹ Pa, measured electrical conductivities for San Carlos olivine (Fo₈₉.₁) exhibit the following approximate values mdpi.com:

| Crystallographic Direction | Electrical Conductivity (S/m) | Activation Energy (eV) |

| capes.gov.br | 10⁻²·²⁷ | 0.32 |

| frontiersin.org | 10⁻²·⁴⁹ | 0.56 |

| mdpi.com | 10⁻²·⁴⁰ | 0.71 |

Thermal Conductivity and Diffusivity Anisotropy: Thermal conductivity (κ) and thermal diffusivity (D) in olivine single crystals also exhibit significant anisotropy. ens-lyon.frjst.go.jppnas.orgutexas.edu For single-crystal olivine, the values of D and κ generally follow the order capes.gov.br > mdpi.com > frontiersin.org. jst.go.jp The degree of anisotropy can be reflected by the ratio of D or κ in different orientations. jst.go.jp

Anisotropy in thermal diffusivity for olivine can be substantial, with measurements showing up to about 70% anisotropy. pnas.org This anisotropy is primarily attributed to the anisotropy of the mean free path of phonons. pnas.org The presence of water (hydration) can significantly reduce the lattice thermal conductivity of olivine. For instance, hydrous Fo₉₀ with approximately 7,000 wt ppm water has a thermal conductivity that is about two times smaller than its anhydrous counterpart at transition zone pressures. utexas.edu Furthermore, the anisotropy of hydrous Fo₉₀ thermal conductivity may be suppressed by hydration effects under high pressure. utexas.edu

Elastic Properties and Seismic Anisotropy: Olivine is known to be strongly anisotropic in both compressional (Vp) and shear wave (Vs) velocities. mineralscloud.com This elastic anisotropy is a key factor in understanding seismic anisotropy and flow geometry within the Earth's mantle. mineralscloud.comprinceton.edu The anisotropy of olivine single crystals slightly increases with temperature and slightly reduces with increasing pressure. psu.edu

For a mantle composition of approximately Fo₉₀, the anisotropy of Vp is about 25%, and the maximum anisotropy of Vs is 18% at ambient conditions. psu.edu Hydration also influences the elastic properties; dissolved hydrogen (as hydroxyl) in olivine can reduce adiabatic wave speeds through associated defects. Analysis of idealized single-crystal anisotropy predicts up to 3% higher S-wave splitting anisotropy in hydrous olivine crystals aligned according to specific fabric types (A-type and E-type).

The full elastic constant tensor (Cij) of olivine has been calculated to understand the effect of iron content on its elasticity. princeton.edu Shear moduli in olivine exhibit strong concave behaviors as a function of pressure at a given high temperature, while longitudinal and off-diagonal moduli show greater temperature dependence at higher pressures. mineralscloud.com

Geochemical Fingerprinting and Isotopic Systematics of Olivine

Trace Element Partitioning Between Olivine (B12688019) and Silicate (B1173343) Melts

The distribution of trace elements between olivine crystals and coexisting silicate melts during magmatic processes is quantified by partition coefficients (D values). These coefficients are fundamental for geochemical modeling of magma formation and evolution. americanelements.com

Experimental Studies of Trace Element Partitioning Coefficients

Experimental studies have extensively investigated the partitioning of various trace elements into olivine. These studies determine how elements like nickel (Ni), cobalt (Co), manganese (Mn), scandium (Sc), vanadium (V), chromium (Cr), and rare earth elements (REEs) distribute between olivine and silicate melts under controlled pressure (P) and temperature (T) conditions. americanelements.comwikipedia.orgborates.todayfishersci.fiereztech.comsamaterials.comereztech.comattelements.comnih.govcas.cnuni.luuni.lu

Factors influencing trace element partitioning include:

P-T Conditions: Pressure and temperature significantly affect D values. ereztech.com

Melt Composition: The composition of the silicate melt, particularly its CaO content and Mg#, plays a crucial role. americanelements.comsamaterials.comereztech.com

Oxygen Fugacity (fO₂): The redox state of the system, expressed as oxygen fugacity, can alter partitioning behavior. For instance, the partition coefficient of vanadium (Dᵥ) in lunar basalts is significantly higher (0.17 to 0.74) than in terrestrial basalts (0.003 to 0.21), attributed to the lower oxygen fugacity on the Moon. samaterials.comereztech.com

Ionic Radius and Site Preference: The size of the substituting ion relative to the available crystallographic site in olivine (M1 and M2 octahedral sites) and its charge balance mechanisms are key controls on partitioning. borates.todayfishersci.ficas.cnuni.lunih.gov

For most incompatible elements, their partitioning into olivine is either insensitive or moderately sensitive to these parameters. americanelements.com D values can span several orders of magnitude, from less than 10⁻⁵ for highly incompatible elements like uranium (U), thorium (Th), and lanthanum (La) to approximately 5-10 for compatible elements such as cobalt (Co) and nickel (Ni). americanelements.comattelements.com

An example of varying partitioning behavior is observed for lithium (Li) and chromium (Cr). The partition coefficient of Li between olivine and melt in some lunar basalts with low Mg# is higher than terrestrial data, possibly due to the dependence of DLi on Mg#. samaterials.comereztech.com Conversely, the Cr partition coefficient in lunar basalts (0.11 to 0.62) is about half that in terrestrial settings, despite previous suggestions that DCr is independent of fO₂. samaterials.comereztech.com

Presented below is a conceptual table summarizing typical olivine-melt partition coefficients for select trace elements, reflecting data from various experimental studies.

Table 1: Representative Olivine-Melt Partition Coefficients (D)

| Element | Typical D (Olivine/Melt) Range | Compatibility | Influencing Factors |

| Ni | 5 - 10 | Compatible | Ionic radius, site preference americanelements.comattelements.com |

| Co | 2.7 - 4.2 | Compatible | Ionic radius, site preference americanelements.comnih.gov |

| Mn | 0.8 - 1.5 | Compatible | Ionic radius, site preference attelements.com |

| Sc | ~0.2 | Incompatible | Ionic radius, charge balance nih.gov |

| V | 0.003 - 0.74 | Incompatible | Oxygen fugacity (e.g., lunar vs. terrestrial) samaterials.comereztech.com |

| Cr | 0.11 - 0.62 | Incompatible | Oxygen fugacity, melt/olivine composition samaterials.comereztech.com |

| Li | Variable | Incompatible | Mg# of olivine/melt samaterials.comereztech.com |

| REEs | < 0.1 (generally) | Highly Incompatible | Ionic radius, melt composition americanelements.comnih.gov |

| U, Th, La | < 10⁻⁵ | Highly Incompatible | Ionic radius, melt composition americanelements.com |

Trace Element Diffusion in Olivine

Trace element diffusion within olivine crystals is a critical process for understanding the timescales of magmatic and metamorphic events. Diffusion coefficients (D) quantify the rate at which elements move through the crystal lattice. borates.todayfishersci.firesearchgate.netamericanelements.comwikipedia.orgattelements.com

Key aspects of trace element diffusion in olivine include:

Diffusivity Rates: Most minor and trace elements occupying the metal (M) sites in olivine (e.g., Al, Cr, Ni, Ca, Fe, Mg, Li, Be, Na, Sc, Ti, V, Mn, Co, Zn, Y, Zr, Eu, Gd, Lu, Hf) diffuse at rates similar to the major octahedral cations iron (Fe) and magnesium (Mg), typically differing by less than an order of magnitude from Fe-Mg interdiffusion. borates.todayfishersci.fiwikipedia.org Elements that replace silicon (Si) diffuse much slower. borates.today

Anisotropy: Element diffusivities in olivine are generally anisotropic, meaning diffusion rates vary with crystallographic orientation. Diffusion is typically fastest along the wikipedia.org axis, with the exception of yttrium (Y) and REEs, which diffuse isotropically. fishersci.fiwikipedia.org

Controlling Factors: Diffusion rates are influenced by temperature, oxygen fugacity, and the concentration and mobility of vacancies within the crystal lattice. borates.todayfishersci.fiattelements.comwikipedia.org At lower temperatures (below ~800 °C), heterovalent impurities (trace elements like aluminum (Al) or hydrogen (H)) can begin to control diffusion rates. wikipedia.org The silica (B1680970) activity of the system also affects trace element concentration and diffusion rates. americanelements.com

Coupled Diffusion: Some trace elements exhibit coupled diffusion, such as lithium (Li) and aluminum (Al), or magnesium (Mg) and iron (Fe), where their movement is interdependent. researchgate.netwikipedia.orgnih.gov This coupled Mg-Fe isotope fractionation in zoned olivines has been observed in Hawaiian basalts, with variations up to 0.4‰ in ²⁶Mg/²⁴Mg and 1.6‰ in ⁵⁶Fe/⁵⁴Fe ratios, indicating diffusion-driven processes during magmatic differentiation. researchgate.netnih.gov

Geological Implications: Trace element zoning profiles in olivine, which can be extensively diffused over years or decades depending on temperature and boundary conditions, serve as valuable archives of magmatic events. americanelements.com Diffusion modeling of these profiles can constrain timescales of magma recharge events (months to a couple of years prior to eruption) and crystal residence times (a few years to decades). americanelements.comwikipedia.orgattelements.com This information is crucial for understanding cooling rates and other magmatic processes. fishersci.fi

Isotopic Compositions of Olivine in Mantle and Crustal Reservoirs

Isotopic compositions of olivine provide powerful tools for tracing the origin and evolution of magmas and their mantle and crustal sources.

Stable Isotope Fractionation in Olivine (e.g., O, Mg, Fe)

Stable isotopes, due to their mass differences, undergo fractionation during physical and chemical processes, offering insights into temperature, fluid-rock interaction, and source characteristics.

Oxygen Isotopes (δ¹⁸O): Oxygen is the most abundant element in Earth's crust, mantle, and fluids, making its isotopic composition a robust indicator of magma genesis and recycling of surface materials into the mantle. wikipedia.org

While fractionation of stable isotopes is generally negligible at high mantle temperatures, slight oxygen isotopic fractionation occurs between silicate melt and crystallizing olivine (e.g., Δmelt-olivine ~0.5‰). ereztech.com

Olivine's early crystallization in basaltic melts makes it a good proxy for the oxygen isotopic composition of primary mantle melts. mdpi.com

Variations in olivine δ¹⁸O ratios can indicate crustal assimilation processes, where low δ¹⁸O values may result from assimilation of hydrothermally altered oceanic crust. wikipedia.orgmdpi.com

Anomalously high or low olivine oxygen isotope ratios (i.e., <+5.0‰ or >+5.4‰) can reflect subducted and recycled oceanic crust with or without sediment. mdpi.com

The δ¹⁸O values of cratonic mantle olivines are typically restricted to a narrow range of +5.01 to +5.53‰, with a mean of 5.26 ± 0.22‰. americanelements.com Compositional heterogeneity in Earth's deep mantle, revealed by olivine oxygen isotopes, is attributed to the subduction of oceanic slabs. nih.gov

Magnesium Isotopes (δ²⁶Mg): Magnesium isotopes are sensitive tracers of magmatic differentiation and diffusion processes.

Olivine in equilibrium with melt is significantly enriched in lighter Mg isotopes (e.g., Δ²⁶/²⁴MgOl/melt = -0.071 ± 0.010‰ at 1438 K). wikipedia.orgresearchgate.net This equilibrium fractionation factor can be used to model Mg isotopic variability during magmatic differentiation. wikipedia.orgresearchgate.net

Diffusion-driven kinetic Mg-Fe isotope fractionation between olivines and basaltic melts has been frequently observed. nih.govwikipedia.org This occurs because light isotopes diffuse faster than their heavy counterparts. ereztech.com

Variations in Mg isotopic compositions in igneous rocks can be attributed to source heterogeneity, silicate-carbonatite liquid immiscibility, and diffusive Mg-Fe exchange with melt or chromite. ereztech.com

Iron Isotopes (δ⁵⁶Fe): Iron isotopes in olivine also provide insights into magmatic processes and redox conditions.

Coupled Mg and Fe isotope fractionation in olivine, as seen in Hawaiian basalts (up to 1.6‰ variation in ⁵⁶Fe/⁵⁴Fe ratios, linearly and negatively correlated with δ²⁶Mg), is a manifestation of Mg-Fe inter-diffusion during magmatic differentiation. researchgate.netnih.gov

Kinetic Fe isotope fractionation associated with diffusion has been identified during crystal growth and fractionation. nih.gov

Radiogenic Isotope Systematics in Olivine (e.g., Sr, Nd, Hf, Pb)

While olivine itself typically contains very low concentrations of the parent elements for radiogenic isotope systems (e.g., rubidium (Rb) for strontium (Sr), samarium (Sm) for neodymium (Nd), lutetium (Lu) for hafnium (Hf), and uranium (U)/thorium (Th) for lead (Pb)), its presence and composition are crucial in interpreting the radiogenic isotopic signatures of whole rocks or coexisting minerals. These systems are primarily used to trace mantle sources, crustal contamination, and the age of geological events.

Strontium (Sr), Neodymium (Nd), Hafnium (Hf), and Lead (Pb) Isotopes: These isotopic systems are powerful tools for understanding mantle heterogeneity, magma genesis, and crust-mantle interaction. While olivine does not typically host significant amounts of these radiogenic isotopes directly, its early crystallization and high-temperature stability mean that its major and trace element compositions can be used in conjunction with radiogenic isotope data from other minerals or whole-rock samples to:

Trace Mantle Sources: Radiogenic isotope ratios in mantle-derived magmas, from which olivine crystallizes, provide fingerprints of different mantle reservoirs (e.g., depleted mantle, enriched mantle, recycled oceanic crust).

Identify Crustal Contamination: Deviations in radiogenic isotope ratios from typical mantle values in magmas containing olivine can indicate interaction with or assimilation of crustal materials.

Constrain Magmatic Evolution: Changes in radiogenic isotope ratios during magmatic differentiation, often involving olivine fractionation, can help reconstruct the evolution of magma chambers.

Volatile Element Incorporation and Behavior in Olivine (e.g., H, C, B, F, Cl)

Volatile elements play a significant role in mantle processes, and their incorporation and behavior in nominally anhydrous minerals like olivine are key to understanding deep Earth cycles.

Hydrogen (H): Hydrogen is incorporated into olivine primarily as hydroxyl (OH) groups, often associated with silicon vacancies. wikipedia.orgfishersci.ca

Water contents in natural olivines are typically low (100 ppm or less, up to 420 ppm H₂O), but synthetic hydrous olivines can contain significantly more (up to 8900 ppm H₂O at 12 GPa and 1250°C). fishersci.ca

Hydrogen incorporation in metamorphic olivine during subduction provides a mechanism to replenish the deep mantle with water, contributing to the deep water cycle. wikipedia.orgfishersci.cafishersci.no

The presence of hydrogen-bearing defects can rheologically weaken olivine, potentially providing weak interfaces in subduction zones. wikipedia.org

Hydrogen solubility in olivine generally decreases with increasing temperature and increases with increasing pressure. researchgate.net

Carbon (C): Information on the direct incorporation and behavior of carbon within the olivine crystal structure is limited in the available literature. Carbon in mantle rocks is typically found in other phases like carbonates or as diamond inclusions.

Boron (B): Boron, though typically a crustal element and largely incompatible in olivine, can be found in natural olivine, albeit usually at very low concentrations (<0.5 ppm). borates.todaycas.cnmdpi.com

However, olivines with unusually high boron contents (23-2100 ppm) and boron-enriched forsterites (160-230 ppm) have been discovered and synthesized, particularly under wet conditions. borates.todaycas.cnmdpi.com

Boron incorporation is often linked to coupled substitution with hydrogen for silicon, forming stable [B-Si-H] complexes within the olivine lattice. borates.todaycas.cnmdpi.comgeoscienceworld.org This mechanism significantly increases the solubility of both boron and hydrogen in olivine, suggesting olivine's potential to transport boron into the deep mantle. borates.todaycas.cn

The presence of boron can significantly increase olivine's electrical conductivity. borates.today

Boron isotopic fractionation in olivine is strongly temperature-dependent, with temperature influencing the conversion of boron coordination from 3-fold to 4-fold, favoring ¹⁰B over ¹¹B. borates.todaycas.cn Metamorphic olivine from serpentinite dehydration can contain significant boron concentrations (2–30 μg/g) with high δ¹¹B values, indicating fluid infiltration. geochemicalperspectivesletters.org

Fluorine (F): Fluorine concentrations in natural olivine typically range from 0.5 to 32 ppm, with higher values observed in high-pressure mantle xenoliths and kimberlites. researchgate.net

Experimental studies have shown fluorine concentrations in olivine reaching up to 5100 µg/g (0.51 wt%). researchgate.net

Fluorine is incompatible in olivine, with partition coefficients (D-F(ol/melt)) between 0.0007 and 0.0033. epa.gov

Fluorine incorporation into the olivine structure is mass balanced via oxygen defects and may involve humite defects. researchgate.netgeoscienceworld.orgepa.gov

Unlike hydrogen, fluorine solubility in olivine increases with increasing temperature and shows only a small pressure dependence. researchgate.net

The presence of fluorine can enhance the storage capacity of hydrogen defects related to silicon vacancies and reduce the bulk diffusion coefficient of hydrogen, implying better water preservation in F-bearing olivine. goldschmidt.info

Chlorine (Cl): While some analyses of chlorine in olivine from spinel peridotites and basalts exist, detailed information on its specific incorporation mechanisms or typical concentrations within the olivine crystal structure is less extensively documented compared to hydrogen, boron, and fluorine in the available research. epa.gov

Hydroxyl Content in Olivine and Mantle Water Cycle

Olivine, despite being classified as a nominally anhydrous mineral, can incorporate trace amounts of water in the form of hydroxyl (OH⁻) within its crystal lattice bnl.govllnl.govgeoscienceworld.orgresearchgate.netoup.com. This "water" is not present as liquid, ice, or vapor but is structurally bound within the mineral's molecular framework bnl.gov. Under the high pressures and temperatures characteristic of the Earth's mantle, water molecules can dissociate, forming hydroxyl radicals that are then integrated into the crystal structure of minerals like olivine bnl.gov.

The Earth's upper mantle is predominantly composed of olivine, making its water storage capacity highly significant for the global deep water cycle bnl.govtandfonline.com. Experimental studies have shown that high-pressure polymorphs of olivine, such as ringwoodite, can store substantial amounts of water. For instance, ringwoodite synthesized from olivine under high-pressure conditions has been found to contain over one percent of its weight in water bnl.gov. If this concentration is representative of the transition zone, it could imply a water reservoir nearly three times the volume of Earth's surface oceans bnl.gov.

The presence of structural hydroxyl in olivine profoundly impacts the physical and chemical properties of mantle rocks, including their creep rates and electrical conductivity llnl.govoup.comcas.cn. Experimental investigations have aimed to quantify the water storage capacity of olivine under mantle conditions oup.com. These studies reveal that the specific silica activity and experimental conditions can influence the observed hydroxyl infrared (IR) absorption spectra in olivine, with distinct bands (e.g., around 3600 cm⁻¹ or 3340 cm⁻¹) corresponding to hydroxyl incorporated into different crystallographic sites (tetrahedral and octahedral sublattices) oup.com.

Furthermore, the incorporation of hydrogen into metamorphic olivine during dehydration reactions within subducting oceanic lithosphere is recognized as a crucial mechanism for transporting water into the deeper mantle geoscienceworld.org. Metamorphic olivines formed under specific conditions (e.g., 2.5 GPa and 550 °C) have been observed to contain 100-140 ppm H₂O, primarily associated with silicon vacancies geoscienceworld.org. Experimental data also indicate that the solubility of H₂O in olivine at 12 GPa can increase with temperature, reaching up to 8900 ppm by weight at 1250°C, before decreasing at higher temperatures with the onset of melting researchgate.net. The primary hydration mechanism in such cases often involves the substitution of 2H⁺ for Mg²⁺ researchgate.net. It is also important to note that some research suggests that "dry" olivine, as determined by IR spectroscopy, may still contain dissolved H₂O in forms not readily detectable as OH⁻ or Si-OH, such as molecular H₂ or peroxy links researchgate.net.

Carbon Speciation and Mobility in Olivine

Olivine plays a significant role in the Earth's carbon cycle, particularly through processes of mineral carbonation, which contribute to natural carbon sequestration ascelibrary.orghawaii.edupsu.edugreensand.com. In this process, olivine reacts with carbon dioxide (CO₂) to form stable carbonate minerals, such as magnesite (MgCO₃) ascelibrary.orggreensand.com. This natural weathering process involves the breakdown of olivine, releasing magnesium, which subsequently reacts with atmospheric CO₂ to form stable carbonates, effectively "locking" CO₂ within the mineral structure greensand.com.

Research has demonstrated that the rate of carbonate formation can be accelerated under specific conditions, including elevated temperature and pressure ascelibrary.orghawaii.edu. Experimental studies have reported CO₂ conversion rates of up to 30% for olivine in high-pressure reactors (175°C, 100 bars) ascelibrary.org. The presence of certain chemical species, such as sodium chloride (NaCl) and sodium bicarbonate (NaHCO₃), has been shown to significantly enhance the carbonation process ascelibrary.org. Furthermore, physical parameters like pore volume, specific surface area, and particle size of olivine are critical factors influencing the reaction kinetics ascelibrary.org.

The dissolution rate of olivine in CO₂-water mixtures is sensitive to both pH and temperature cambridge.org. Generally, an increase in temperature leads to an increased dissolution rate cambridge.org. The mechanism of mineral carbonation can vary depending on conditions; for instance, with high concentrations of sodium salts and elevated CO₂ partial pressure, the reaction rate may be controlled by the chemical interaction between H⁺ ions and the olivine surface researchgate.net.

Geochemical Proxies and Thermobarometry Derived from Olivine Compositions

Olivine is recognized as an invaluable recorder of petrogenetic processes within magmatic systems doi.org. Its major element composition, particularly its forsterite (Fo) content (Mg/(Mg+Fe)), serves as a highly effective indicator for tracking the petrochemical evolution of melts doi.org. Beyond major elements, olivine also incorporates minor and trace elements, which provide additional critical petrogenetic information doi.orgresearchgate.netresearchgate.net.

Trace elements such as nickel (Ni), cobalt (Co), zinc (Zn), titanium (Ti), aluminum (Al), chromium (Cr), lithium (Li), scandium (Sc), and vanadium (V) in olivine are utilized as powerful petrogenetic indicators doi.orgresearchgate.netnju.edu.cn. For example, the concentration of Ni in olivine, when combined with major element systematics, is sensitive to processes like fractional crystallization, magma mixing, re-equilibration with trapped melt, and the saturation of immiscible sulfide (B99878) liquids doi.org. Elements like Al, Ca, Cr, and V in olivine are temperature-sensitive, allowing for the application of geothermometers that utilize their abundances to estimate crystallization temperatures researchgate.net.

Thermobarometry, the process of inferring pressure (P) and temperature (T) conditions from magmas, relies on the measured compositions of melts and/or minerals oup.com. Olivine thermobarometers are essential tools for reconstructing pre-eruptive magma storage conditions oup.comscirp.orgresearchgate.net. A widely used approach is the olivine + plagioclase + augitic clinopyroxene (OPAM) thermobarometer, which is a melt-based multiple-saturation thermobarometer oup.com. Recent advancements include new calibrations for both anhydrous and hydrous mafic systems, enhancing the accuracy of these tools oup.com.

Studies applying olivine thermometry to basaltic rocks have estimated crystallization temperatures ranging from approximately 1089°C to 1270°C in specific regions scirp.org. Mantle-derived olivine xenocrysts found in kimberlites and basalts typically exhibit forsterite (Fo#) values between 86 and 91 gfz-potsdam.dejvolcanica.org. Furthermore, olivine-melt thermometers based on the partitioning of magnesium (DMg) and nickel (DNi) are employed, with the Ni-thermometer demonstrating negligible pressure dependence under crustal conditions (≤1 GPa) geoscienceworld.org.

Tectonic Discrimination of Olivine in Basaltic Rocks

The chemical composition of olivine in basaltic rocks provides valuable information regarding the formation and evolution of the basaltic magma, which can be used to discriminate between different tectonic settings tandfonline.comtandfonline.com. While the direct link between olivine composition and tectonic setting was once debated, recent research, particularly utilizing data mining techniques, has begun to substantiate its utility in this regard tandfonline.comtandfonline.com. Basalts, being mafic rocks, closely reflect the composition of the parental magma derived from the mantle source, making them ideal for tectonic discrimination studies mdpi.com. The three primary types of basalts often distinguished are Mid-Ocean Ridge Basalt (MORB), Ocean Island Basalt (OIB), and Island Arc Basalt (IAB) mdpi.com.

Geochemical characteristics of olivine, including both major and trace elements, are instrumental in tectonic discrimination tandfonline.comdoi.orgresearchgate.netresearchgate.netnju.edu.cnijcm.ir. Trace element ratios, such as Ni/Co versus Mn/Zn, can effectively differentiate between olivine of residual mantle compositions (Ni/Co > 20) and those of purely magmatic origin (Ni/Co < 20) doi.org. A Mn/Zn ratio greater than 14 can also be indicative of specific origins doi.org. The presence of negative anomalies in high field strength elements (HFSE) like niobium (Nb), phosphorus (P), zirconium (Zr), and titanium (Ti) in basalts containing olivine can suggest their derivation from subduction zones ijcm.ir.

Olivine from ultramafic rocks originating from diverse tectonic environments exhibits a wide spectrum of trace element compositions nju.edu.cn. Detailed studies of olivine trace elements in peridotites from various tectonic settings offer crucial insights into lithosphere-forming processes and mantle dynamics researchgate.netresearchgate.net. For instance, groundmass olivines in aillikites, which are carbonate-rich ultramafic lamprophyres, show distinct compositional ranges, such as varying Mg (Fo89–80) with high Ni (1606–3418 ppm) and Mn (1424–2860 ppm) and low Ca (571–896 ppm) contents researchgate.net.

Olivine in Extraterrestrial Materials and Planetary Evolution

Olivine (B12688019) Abundance and Distribution in Chondritic Meteorites

Olivine is a predominant mineral found in various types of chondritic meteorites, including ordinary, carbonaceous, and R chondrites, and is present at lower concentrations in enstatite chondrites arizona.edu. The abundance and chemical composition of olivine in meteorites exhibit predictable co-variations, which serve as a unique fingerprint of the nebular and igneous processes that shaped the meteorite or its parent asteroid arizona.edu.

In ordinary chondrites, a systematic increase in average olivine abundance is observed from H chondrites to LL chondrites.

Table 1: Average Olivine Abundance in Ordinary Chondrites si.edu

| Chondrite Type | Average Olivine Abundance (wt%) |

| H | 33 |

| L | (Data not explicitly provided in snippets, but falls between H and LL) |

| LL | 51.1 |

R chondrites, such as the Rumuruti meteorite, are notably olivine-rich, with Rumuruti containing 70.4 vol% olivine, alongside minor amounts of clinopyroxene. The olivine in these meteorites is typically ferroan, with compositions ranging from Fa37.0 to Fa42.6 arizona.edu. Amoeboid olivine aggregates (AOIs) are significant components of C03 chondrites, constituting 7-16 vol% of their volume and exhibiting textural and compositional changes with increasing petrologic subtype nasa.gov. For instance, in C03.0 chondrites, olivine appears as small forsterite grains (Fa0.1), while in subtype 3.2, narrow veins of FeO-rich olivine begin to form at grain boundaries nasa.gov.

Formation Conditions of Meteoritic Olivine

The formation of olivine in meteorites is influenced by a range of thermodynamic conditions. The correlation between olivine-rich and ferroan compositions in some meteorites suggests that nebular oxidation processes are unlikely to produce magnesian olivine-rich chondrites arizona.edu. Conversely, igneous processes are capable of generating olivine-rich, ferroan compositions arizona.edu.

High-pressure (HP) minerals, such as ringwoodite (a high-pressure polymorph of olivine), found in shocked chondritic meteorites, provide critical clues about the intense conditions experienced by their parent bodies. The formation and preservation of these HP minerals require specific pressure-temperature-time (P-T-t) histories, often involving rapid cooling to prevent their retrograde transformation to low-pressure polymorphs researchgate.netpnas.org. Ringwoodite lamellae observed within olivine grains in shocked meteorites indicate a diffusion-controlled growth mechanism along shear-induced planar defects, occurring under elevated pressure and temperature conditions during shock metamorphism pnas.org.

Studies involving artificial meteor ablation of olivine samples have shown that the recrystallized olivine becomes more magnesian (e.g., forsterite content increasing from Fo-89 to Fo-94) and develops magnetite intergrowths. This suggests a process of iron depletion and magnesium enrichment in the olivine due to ablation nasa.gov.

Pre-Solar Grains and Isotopic Anomalies in Olivine

Presolar grains are microscopic solid particles that originated in the outflows and ejecta of evolved stars before the formation of the Solar System nih.govwikipedia.org. These grains are identified by their highly anomalous isotopic compositions, which reflect the nucleosynthetic processes that occurred in their parent stars nih.govgeoscienceworld.org. They are refractory minerals found within the fine-grained matrix of primitive chondrites, typically comprising about 0.1% of the meteorite's total mass wikipedia.org.

Among these presolar materials, Mg-rich olivine grains have been identified as single crystals, crystal aggregates, and dispersed crystals within amorphous material geoscienceworld.org. Some presolar silicate (B1173343) grains are amorphous or weakly crystalline, exhibiting nonstoichiometric and often Fe-rich compositions geoscienceworld.org. A notable feature of presolar silicate and oxide grains is their oxygen isotope ratios (specifically 17O/16O and 18O/16O), which show orders of magnitude larger variations compared to materials formed within the Solar System geoscienceworld.org. For example, an olivine grain found in an interplanetary dust particle was observed to be highly enriched in 17O geoscienceworld.org.

The CO3.0 chondrite Dominion Range (DOM) 08006 is particularly rich in presolar O-rich grains, with an abundance of 257 (+76/-96) ppm, the highest recorded for any meteorite nih.govcarnegiescience.edu. This includes the presence of presolar olivine grains nih.govcarnegiescience.edu. The observed mineralogy and chemical compositions of silicate stardust often diverge from predictions based on astronomical spectra and thermodynamic calculations, which typically suggest a prevalence of amorphous Mg-rich olivine and pyroxene (B1172478). This discrepancy may be attributed to non-equilibrium condensation processes or secondary alteration within the interstellar medium or the early Solar System geoscienceworld.org.

Remote Sensing and In-Situ Analysis of Olivine on Planetary Surfaces

The identification and characterization of olivine on extraterrestrial bodies are primarily achieved through spectroscopic techniques, including reflectance and Raman spectroscopy, across the visible to near-infrared (VNIR; 0.5–3 µm) and thermal infrared (TIR; 8–50 µm) wavelength ranges geoscienceworld.orgswri.edu. Laboratory spectra of olivine serve as fundamental references for interpreting remotely sensed data from planetary surfaces geoscienceworld.org. Remote sensing, particularly using the visible and near-infrared (Vis-NIR) spectrum, is a widely employed method for investigating the mineralogical composition of planetary surfaces researchgate.netaanda.org. In addition to orbital remote sensing, in-situ analyses conducted by landers and rovers provide direct, detailed chemical measurements that complement and validate orbital data aanda.orgnasa.gov.

Martian Surface Mineralogy and Olivine Signatures

The upper crust of Mars is predominantly basaltic, containing varying amounts of plagioclase, pyroxene, and olivine harvard.edu. Significant enrichments of olivine, exceeding 20%, have been identified in regions surrounding large impact basins and within late Noachian–early Hesperian lavas harvard.edu. The global abundance of olivine on the Martian surface is estimated to range from 22 wt% to 30 wt% researchgate.net. Martian olivine compositions span a range from Fe-rich to Mg-rich, typically from approximately Fo40 to Fo90 harvard.edu. Mg-rich olivines are primarily found in the Martian highlands, while Fe-rich olivines are concentrated in areas like Syrtis Major researchgate.net. The Nili Fossae region, for instance, exhibits olivine compositions ranging from Fo60 to Fo70 in its southwest and Fo40 to Fo60 in its northeast, indicating slightly higher iron content in the latter hawaii.edu.

Olivine was first directly detected on Mars in the Nili Fossae region by the Thermal Emission Spectrometer (TES) instrument, which identified characteristic absorption features near 400 and 510 cm-1 and a peak near 450 cm-1 hawaii.edu. In-situ measurements by the Mars Exploration Rover (MER) Spirit at Gusev crater also revealed olivine-dominated lavas (picrites, >20%) researchgate.netnih.gov. Martian meteorites, such as ALHA77005 (approximately 55% olivine) and Chassigny (approximately 90% olivine), contain olivine with compositions around Fo68, consistent with some surface detections on Mars hawaii.edu. Despite olivine's susceptibility to chemical weathering, its widespread presence on the Martian surface, often without corresponding abundant alteration products, remains an active area of scientific inquiry regarding its exposure history hawaii.edu. Furthermore, in Jezero Crater within Nili Fossae, carbonates are found in association with olivine that exhibits a 1 µm absorption band shifted to longer wavelengths, suggesting potential serpentinization reactions on early Mars nih.govarxiv.org.

Lunar Olivine Petrogenesis and Interior Secrets

Olivine is recognized as the earliest mineral to crystallize from basaltic magma, making it a key indicator for understanding lunar petrogenetic processes moondaily.comsciencedaily.com. Lunar basalts are generally characterized by higher iron content compared to terrestrial basalts, and the oxygen fugacities during their formation varied significantly moondaily.comsciencedaily.com. Experimental studies on olivine/melt partition coefficients (DOl-melt) for first-transition row elements (FTREs) like Gallium (Ga) and Germanium (Ge) are crucial for modeling these processes moondaily.comsciencedaily.com. Research indicates that DOl-meltCr is notably higher in lunar samples with elevated FeO content compared to terrestrial conditions moondaily.comsciencedaily.com. Similarly, DOl-meltNi values remain constant above the iron-wüstite (IW) buffer but sharply decrease when the system becomes iron metal saturated (below the IW buffer) moondaily.comsciencedaily.com.

The Cr-rich nature of olivines found in lunar basalts, when compared to terrestrial basalts, is attributed to a Cr-rich cumulate mantle source. This is linked to the early crystallization of Cr-poor minerals, such as olivine and orthopyroxene, within the lunar magma ocean, resulting in shallow Cr-rich cumulates moondaily.comsciencedaily.com. Additionally, higher Cobalt (Co) to Nickel (Ni) ratios in olivine from high-titanium lunar basalts suggest their formation under more reduced conditions within the lunar mantle moondaily.com.

Lunar troctolites, which contain highly forsteritic pristine olivines, are thought to have formed from the pressure-release melting of early Lunar Magma Ocean (LMO) cumulates during mantle overturn, followed by crystallization at crustal depths researchgate.netnih.gov. The Lunar Magma Ocean paradigm posits a stratified mantle where less dense magnesian olivine cumulates from the lower mantle would have ascended due to gravitational restructuring nih.gov. Recent analyses of primitive lunar olivines from the Chang'e-6 mission reveal high forsterite contents (up to 95.6) and a wide range of nickel abundances, with oxygen isotopic compositions aligning with the terrestrial fractionation line, providing further insights into the lunar mantle's composition and evolution nih.gov.

Olivine Signatures on Mercury and E-Type Asteroids

Olivine has been identified on the surface of Mercury and various asteroids through thermal infrared spectroscopy swri.edu. On both Mercury and E-type asteroids, iron-bearing silicates include not only olivine but also pyroxene geoscienceworld.orgresearchgate.net. A significant observation for Mercury is the absence of the characteristic 1 µm absorption band, which is typically indicative of ferromagnesian silicates, despite the detection of 1-2 wt% iron on its surface by X-ray spectroscopy geoscienceworld.org.

Laboratory experiments have demonstrated that the distinctive 1 µm absorption band of olivine is detectable in reflectance spectra at iron oxide (FeO) concentrations as low as 0.03 wt% (and 0.01 wt% in continuum-removed data) geoscienceworld.orgresearchgate.net. The lack of this spectral feature on Mercury's surface suggests a very low FeO content in its surface silicates, likely less than 0.38 wt%, and possibly even below 0.01 wt%. This implies that the iron present on Mercury's surface may primarily exist in forms other than silicates, such as metal or sulfide (B99878) geoscienceworld.orgresearchgate.net.

E-type asteroids are spectrally linked to enstatite achondrite meteorites, also known as aubrites, due to their similar high visible albedo and near-infrared reflectance properties researchgate.netcehesh.in. The "E" designation for these asteroids is derived from enstatite, a mineral that is abundant and almost iron-free in aubrite meteorites researchgate.netcehesh.in. Based on inferred compositional variations, E-type asteroids can be categorized into distinct groups: "Nysa-like" asteroids, which are consistent with higher iron silicate mineralogy; "Angelina-like" asteroids, which contain silicates along with sulfides like oldhamite; and "Hungaria-like" asteroids, whose compositions are consistent with aubrites researchgate.net.

Olivine in Asteroids and Cometary Dust Particles

Olivine is widely detected in various extraterrestrial materials, serving as a key indicator of their origins and evolutionary paths. It has been identified in meteorites, including chondrites and pallasites, as well as on the surfaces of the Moon and Mars wikipedia.org. Notably, asteroid 25143 Itokawa is among the celestial bodies where Mg-rich olivine has been discovered wikipedia.org.

Certain asteroids, particularly the rare A-type asteroids, are characterized by surfaces suspected to be dominated by olivine wikipedia.orgaanda.orgoup.com. Spectroscopic observations of these asteroids reveal a strong absorption feature centered around 1.05 µm, which is characteristic of olivine, and an absent or very weak absorption feature at 2 µm, suggesting an almost pure olivine composition on their surfaces aanda.orgoup.com.

Beyond asteroids, olivine's spectral signature has been observed in the dust disks surrounding young stars, indicating its widespread presence in protoplanetary environments wikipedia.org. The tails of comets, formed from the early Solar System's dust disk, frequently exhibit the spectral signature of olivine wikipedia.org. Direct confirmation of olivine's presence in cometary samples came from the Stardust spacecraft mission in 2006, which verified its existence in samples returned from comet 81P/Wild 2 wikipedia.orgoxfordre.com. Interplanetary dust particles (IDPs) collected in Earth's stratosphere also contain olivine, with those dominated by olivine often suggesting a cometary origin oxfordre.comnih.govesa.int. Cometary dust particles are known to contain mafic silicates such as olivine and pyroxene, with compositions ranging from magnesium-rich end-members like forsterite to relatively iron-rich compositions nasa.govwikipedia.org. Crystalline olivine was specifically identified in the spectrum of comet Halley, marked by a prominent 11.3 µm peak osti.govnasa.gov.

Implications of Extraterrestrial Olivine for Solar System Formation and Evolution

The study of olivine in extraterrestrial materials is crucial for deciphering the chronology of the early Solar System, understanding planetary formation processes like magma ocean solidification, and tracing crustal evolution elementsmagazine.orgbrown.edu. The composition of olivine can provide clues about the temperature environment in which these minerals formed brown.edu. Higher temperatures during formation tend to yield more magnesium-rich olivine, while lower temperatures result in more iron-rich compositions brown.edu.

A significant finding is the compositional distribution of olivine in different celestial bodies: iron-rich olivine crystals are typically found in warmer inner Solar System bodies such such as asteroids, whereas magnesium-rich olivine crystals are prevalent in colder, outer Solar System bodies like comets kuleuven.be. The presence of crystalline silicates, including olivine, in comets suggests that these materials, which formed in the hotter inner regions of the solar nebula, were subsequently transported outwards to the colder outer Solar System where comets assembled oxfordre.comkuleuven.bensf.govusra.edu. This indicates large-scale mixing within the early solar nebula usra.edu.

Olivine found in chondrules, which are millimeter-sized spherical components found in chondritic meteorites, can even record the compositions of nebular gases nsf.gov. Certain meteorite groups, such as pallasites, brachinites, and R group chondrites, are considered plausible analogs for olivine-rich asteroids due to their olivine dominance researchgate.net. Beyond its structural and thermal implications, olivine has also been implicated in the chemical evolution leading to the origin of life, with new research suggesting its potential to catalyze the formation of sugars from formaldehyde (B43269), a molecule common in the universe eos.orgresearchgate.net.

Space Weathering Effects on Olivine Spectra

Space weathering is a pervasive process that significantly alters the optical properties and spectra of the surfaces of airless celestial bodies, such as the Moon and asteroids researchgate.netaanda.orgatlas.jp. Olivine is particularly susceptible to space weathering, responding in a rapid and profound manner, which leads to significant spectral alteration effects (SWSAEs) aanda.orgresearchgate.netaanda.org.

The primary manifestations of SWSAEs on olivine spectra include a reduction in spectral reflectance (darkening), an increase in spectral slope (reddening), and a weakening or reduction of diagnostic absorption bands, especially in the ultraviolet to visible and near-infrared (UV-NIR) range aanda.orgatlas.jpaanda.org. These changes are largely attributed to the formation of nanophase metallic iron (np-Fe⁰) particles on the mineral's surface, which are produced by processes such as micrometeorite impacts, solar wind irradiation, and ultraviolet light exposure aanda.orgatlas.jpaanda.orgusra.eduwustl.edu.

Research indicates that olivine with higher iron content undergoes stronger weathering under similar irradiation energies, leading to shifts in absorption centers (e.g., around 1.08 µm and 1.35 µm) to longer wavelengths researchgate.net. The absorption position at approximately 1.35 µm can serve as a reliable indicator of the Mg# (magnesium number) value of space-weathered olivine researchgate.net. Furthermore, the iron content (Fa# value) of olivine is a more critical factor in controlling SWSAEs on bodies like Phobos compared to the Moon aanda.orgresearchgate.net. While space weathering effects are pronounced in the VNIR range, causing darkening, reddening, and a loss of diagnostic features, studies have shown that in the "cross-over" infrared region (4-8 µm), olivine's spectral signatures are largely unaffected by lunar-like weathering usra.eduwustl.edu. In this region, strong and distinct bands at 5.6 µm and 6.0 µm remain visible, allowing for the determination of the Mg# of olivine-rich regoliths usra.eduwustl.edu.

Laboratory simulations of space weathering, utilizing techniques such as nanosecond pulsed laser irradiation (mimicking micrometeoroid impacts) and ion irradiation (simulating solar wind), have been instrumental in characterizing these spectral changes aanda.orgusra.eduarxiv.org. Ultraviolet (UV) irradiation also contributes to space weathering, causing darkening and reddening of olivine spectra, with changes occurring rapidly but saturating quickly atlas.jp.

Table 1: Observed Spectral Effects of Space Weathering on Olivine

| Spectral Region | Effect on Reflectance | Effect on Spectral Slope | Effect on Absorption Bands | Primary Cause |

| UV-NIR (0.2-3 µm) | Darkening (reduced reflectance) aanda.orgatlas.jpaanda.org | Reddening (increased slope) aanda.orgatlas.jpaanda.org | Weakening/Reduction of diagnostic bands aanda.orgaanda.orgusra.edu | Formation of nanophase iron (np-Fe⁰) aanda.orgaanda.orgusra.eduwustl.edu |

| Cross-over IR (4-8 µm) | Largely unaffected usra.eduwustl.edu | Largely unaffected usra.eduwustl.edu | Strong, distinct bands at 5.6 and 6.0 µm remain usra.eduwustl.edu | Less susceptible to np-Fe⁰ effects in this range wustl.edu |

Table 2: Influence of Olivine Composition on Space Weathering Effects

| Olivine Composition (Fa#) | Weathering Strength | Absorption Center Shifts | Alteration Layer Thickness | np-Fe⁰ Particle Characteristics |

| Higher Fe content (e.g., Fa50, Fa71, Fa100) | Stronger weathering researchgate.net | Shifts to longer wavelengths (e.g., 1.08 µm, 1.35 µm) researchgate.net | Micron-level thick (Fa100) aanda.orgresearchgate.net | Increase in size, decrease in quantity with increasing Fa# aanda.orgresearchgate.net |

| Mg-rich (e.g., Fa10) | Less studied, but generally less affected aanda.orgresearchgate.net | More stable around 1.35 µm researchgate.net | Hundreds of nanometers thick (Fa29, Fa50, Fa71) aanda.orgresearchgate.net | np-Fe⁰ formed via vapor deposition primarily in Fa29 aanda.orgresearchgate.net |

Experimental and Computational Studies of Olivine Systems

High-Pressure, High-Temperature Experiments on Olivine (B12688019) Stability and Reactions

High-pressure, high-temperature experiments are crucial for understanding olivine's behavior within Earth's deep interior. Olivine, the most abundant mineral in the upper mantle, undergoes a series of significant phase transitions with increasing depth and pressure. At approximately 410 km depth, olivine transforms exothermically into its high-pressure polymorph, wadsleyite (β-olivine). This transformation is recognized as the cause of the 410 km seismic discontinuity. Further down, at about 520 km depth, wadsleyite exothermically converts to ringwoodite, which possesses a spinel structure. Finally, at around 660 km depth, ringwoodite decomposes into silicate (B1173343) perovskite and ferropericlase in an endothermic reaction, marking the boundary between the transition zone and the lower mantle. wikipedia.orgoup.commdpi.comunimi.it

Experiments simulating mantle conditions, with pressures up to 12 GPa and temperatures reaching 1673 K, have documented that olivine can incorporate a substantial amount of water, up to approximately 8900 parts per million by weight. This water content significantly reduces olivine's resistance to solid flow, impacting mantle rheology. wikipedia.orgresearchgate.net The phase transitions of olivine, particularly the exothermic olivine to spinel transition and the endothermic spinel to perovskite transition, are also critical for understanding the convective flow field and dynamo of other planetary bodies, such as Mars. copernicus.org Studies on fayalite (Fe2SiO4), the iron-rich end-member of the olivine series, show that it directly transforms from the olivine structure to the spinel structure (γ-Fe2SiO4) at high pressures. The equilibrium phase boundary for this transition has been experimentally determined between 1073 K and 1473 K, following the relationship P(GPa) = 2.75 + 0.0025T(°C). This transformation can occur in two distinct steps. mdpi.comgeochemsoc.org

Melt Inclusions in Olivine and Reconstructions of Magma Evolution

However, the compositions of melt inclusions can be modified by post-entrapment crystallization of olivine along the host-melt interface. This process can lead to the melt within the inclusion becoming more evolved and exhibiting a lower FeO/MgO ratio than would be expected from equilibrium with its host. hawaii.edu The rapid diffusion of H+ through olivine can also affect the fidelity of the melt inclusion water record. Despite this, the phenomenon of diffusive water loss can be leveraged to constrain magma decompression rates, a crucial parameter for understanding conduit processes. Factors influencing water loss include the olivine/melt partition coefficient, the rate of diffusive transport of water through olivine, the distance between the inclusion and the crystal rim, the melt inclusion size, and the evolution of water in the exterior magma. frontiersin.orgresearchgate.net Studies utilizing olivine-hosted melt inclusions, such as those in shergottites (Martian meteorites), combined with thermodynamic models like MELTS, help to resolve the differentiation of Martian magmas and assess crustal contributions. nasa.gov

Reaction Kinetics of Olivine with Aqueous Fluids and Gases

The reaction kinetics of olivine with aqueous fluids and gases are of significant interest, particularly in the context of CO2 sequestration via mineral carbonation. Experimental studies, often employing synthetic fluid inclusions as micro-reactors, allow for in-situ and real-time monitoring of olivine carbonation at elevated temperatures (50–200°C) and pressures (tens to hundreds of bars). frontiersin.org

The primary reaction products observed during olivine carbonation are magnesite and amorphous silica (B1680970). The formation of a non-continuous Si-rich layer on the olivine surface has been observed, which can inhibit further dissolution. frontiersin.orgacs.orgstanford.edu Reaction rates for olivine carbonation have been determined to range from approximately 10^-8.4 mol/m^2s at 50°C to 10^-4.7 mol/m^2s at 200°C. The presence of elevated salinity in aqueous solutions, such as seawater, has been shown to accelerate the carbonation of olivine. frontiersin.orgacs.org Key factors influencing forsteritic olivine dissolution rates include pH, water activity, temperature, and the mineral-fluid interfacial surface area. Furthermore, reactions in wet supercritical CO2 environments can lead to more significant olivine dissolution compared to water-rich mixtures at equivalent temperature, pressure, and reaction duration. acs.orgucl.ac.uk

Phase Equilibria Studies of Olivine-Spinel and Olivine-Pyroxene Systems

Phase equilibria studies are fundamental to understanding the mineralogical transformations that occur within Earth's mantle and other planetary interiors. In the Earth's mantle, olivine undergoes a series of critical phase transitions. As pressure increases, olivine first transforms to wadsleyite (β-olivine) and then to ringwoodite (γ-spinel structure). These transformations are responsible for the prominent seismic discontinuities observed at approximately 410 km and 520 km depths, respectively. wikipedia.orgmdpi.comunimi.itmdpi.comgeochemsoc.orgups.edu.ec

In the upper mantle, the mineral assemblage typically includes olivine, garnet, and pyroxene (B1172478). Under transition zone pressures, the pyroxene component can gradually dissolve into the garnet structure, leading to the pyroxene-majorite transformation. At even higher pressures, exceeding 20 GPa, the high CaO content in majorite becomes energetically unfavorable, resulting in the formation of CaSiO3 perovskite. The sharp transformation from silicate spinel to ferromagnesian silicate perovskite and magnesiowüstite at approximately 24 GPa defines the boundary between the transition zone and the lower mantle. The lower mantle is primarily composed of orthorhombic perovskite, magnesiowüstite, and CaSiO3 perovskite. geochemsoc.orgups.edu.ec These olivine-spinel transitions also play a significant role in the dynamics of the Martian mantle, influencing its convective flow and dynamo. copernicus.org

Diffusion Studies of Major and Trace Elements in Olivine Lattices

Diffusion studies in olivine are vital for deciphering the crystal-chemistry of this mineral and for constraining the timescales of various magmatic and metamorphic processes. jcu.edu.augeoscienceworld.orgresearchgate.nethawaii.edu Extensive research has focused on the diffusion of major elements, particularly Fe-Mg, in olivine. Their diffusion coefficients are highly dependent on temperature and oxygen fugacity, varying over several orders of magnitude. researchgate.netgeoscienceworld.org

Comprehensive datasets exist for the lattice diffusion coefficients of numerous trace elements, including Li, Be, Na, Ca, Sc, Ti, V, Cr, Mn, Fe, Co, Ni, Zn, Y, Zr, Eu, Gd, Lu, and Hf, determined under controlled experimental conditions. jcu.edu.au A key finding is that element diffusivities in olivine are often anisotropic, meaning they vary with crystallographic orientation. For most elements, diffusion is fastest along the hawaii.edu axis, with the exception of Y and the rare earth elements (REEs), which exhibit isotropic diffusion. jcu.edu.au

The rates of element diffusion are largely controlled by factors such as cation site preference, charge balance mechanisms, and the concentration of point defects within the olivine lattice. Ions that substitute on the M-sites (e.g., Al, Cr, Ni, and Ca) generally have diffusion coefficients similar to those of Fe and Mg, as they often diffuse via the same vacancy mechanism. In contrast, elements like Al and P show significantly slower diffusion rates in olivine. jcu.edu.augeoscienceworld.orggeoscienceworld.org Diffusion chronometry, which involves analyzing chemical gradients in crystals, is a powerful tool to extract time information from magmatic processes. For instance, compositional gradients of Mg, Fe, Ni, and Mn in olivine can re-equilibrate over timescales ranging from a few years to decades, providing insights into magma recharge events (on the order of months to a couple of years before eruption) and crystal residence times (a few years to decades). hawaii.eduunil.ch

Crystallization Kinetics and Growth Rates of Olivine in Magmatic Systems